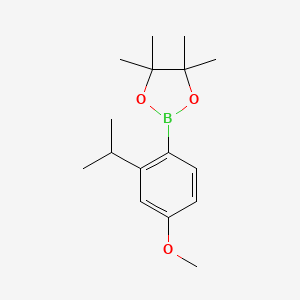
3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 . It is a derivative of benzonitrile, which is a type of aromatic compound containing a ketone substituted by one aryl group .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of oxazole as intermediates . Oxazole is a five-membered heterocyclic moiety that is commonly found in many commercially available drugs . The most broadly researched and reported synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring attached to a benzonitrile group . The oxazole ring is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Aplicaciones Científicas De Investigación
3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile has a wide range of applications in scientific research. It is used as a starting material in the synthesis of other compounds, such as 2-bromo-3-methyl-4-(1,3-oxazol-5-yl)benzonitrile, which can be used as an inhibitor of the enzyme acetylcholinesterase. It is also used in the synthesis of 4-bromo-2-methyl-3-(1,3-oxazol-5-yl)benzonitrile, which can be used as a ligand for the preparation of metal complexes. In addition, this compound can be used to synthesize derivatives of 1,3-oxazole-5-ylbenzonitriles, which have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-(1,3-oxazol-5-yl)benzonitrile is not fully understood. However, it is believed that the reaction is initiated by the nucleophilic substitution of the bromine atom by the nucleophile, which is usually a base such as potassium carbonate. This results in the formation of an intermediate, which is then attacked by the nucleophile, resulting in the formation of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties due to its ability to interact with enzymes and other proteins. It has also been suggested that the compound may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-bromo-4-(1,3-oxazol-5-yl)benzonitrile in laboratory experiments is that it is a relatively inexpensive starting material. It is also relatively easy to synthesize and can be used in a variety of reactions. However, the compound can be toxic if inhaled or ingested, and should be handled with caution. In addition, the reaction may produce by-products that can contaminate the product, and the reaction may not always yield a quantitative yield.
Direcciones Futuras
There are a number of potential future directions for 3-bromo-4-(1,3-oxazol-5-yl)benzonitrile. It could be used in the synthesis of other compounds, such as polymers and polymeric materials, which could have potential applications in the field of materials science. It could also be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. In addition, it could be used in the synthesis of organic compounds with potential applications in the field of biochemistry, such as enzymes and other proteins. Finally, it could be used in the synthesis of novel compounds with potential applications in the field of medicinal chemistry.
Métodos De Síntesis
3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile is synthesized from the reaction of 4-bromobenzonitrile with 1-methyl-1,3-oxazol-5-yl-methanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as potassium iodide. The reaction is carried out at room temperature and is complete within 24 hours. The reaction yields a quantitative yield of this compound.
Propiedades
IUPAC Name |
3-bromo-4-(1,3-oxazol-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-9-3-7(4-12)1-2-8(9)10-5-13-6-14-10/h1-3,5-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUPDJWLVSMGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














